![molecular formula C15H16N4O B13937447 3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile CAS No. 661459-16-1](/img/structure/B13937447.png)
3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Methyl-1-piperidinyl)methyl]benzonitrile
- 5-(1-methyl-2-piperidinyl)-2-(3-pyridinyl)pyridine
- 6-Methoxy-2-[(3S)-1-(1-methyl-4-piperidinyl)-3-pyrrolidinyl]-1H-benzimidazole .
Uniqueness
3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile is unique due to its combination of a piperidine ring, an oxadiazole ring, and a benzonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
661459-16-1 |
|---|---|
Formule moléculaire |
C15H16N4O |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
3-[5-(3-methylpiperidin-2-yl)-1,2,4-oxadiazol-3-yl]benzonitrile |
InChI |
InChI=1S/C15H16N4O/c1-10-4-3-7-17-13(10)15-18-14(19-20-15)12-6-2-5-11(8-12)9-16/h2,5-6,8,10,13,17H,3-4,7H2,1H3 |
Clé InChI |
AJXUBPRKXKBQSC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCNC1C2=NC(=NO2)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



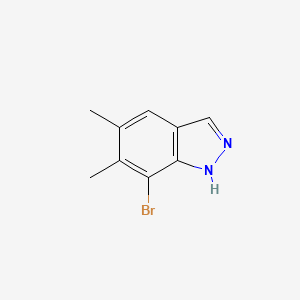
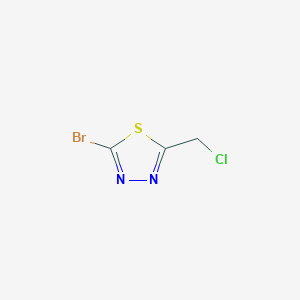

![3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937405.png)
![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)
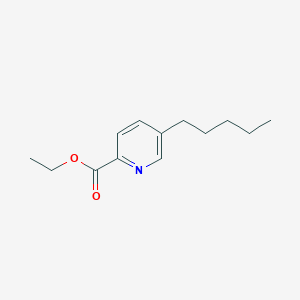
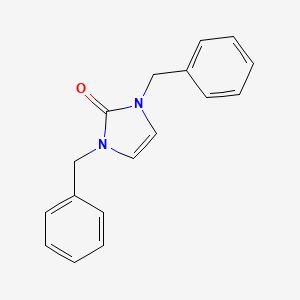
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)

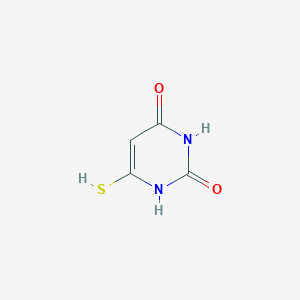
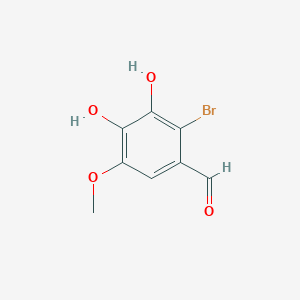
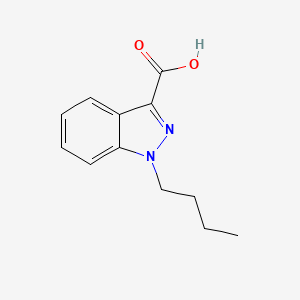
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)
